molecular formula Cl3CoH18N6 B1219426 Hexaamminecobalt(III) chloride CAS No. 10534-89-1

Hexaamminecobalt(III) chloride

Cat. No.: B1219426
CAS No.: 10534-89-1
M. Wt: 267.47 g/mol
InChI Key: JXBGZYGSWFSYFI-UHFFFAOYSA-K
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Description

Hexaamminecobalt(III) chloride is a coordination compound with the chemical formula [Co(NH₃)₆]Cl₃. It is the chloride salt of the hexaamminecobalt(III) cation, a classic example of a Werner complex, named after Alfred Werner, the pioneer of coordination chemistry. The compound consists of a cobalt(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. It appears as yellow or orange crystals and is known for its stability and inertness .

Mechanism of Action

Target of Action

Hexaamminecobalt(III) chloride, with the formula [Co(NH3)6]Cl3, is a coordination complex where a cobalt(III) ion is surrounded by six ammonia ligands . This compound is known to interact with DNA or RNA, where the positive ions stabilize the tertiary structure of the phosphate backbone . This interaction is crucial in structural biology methods, especially in solving their structure by X-ray crystallography .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The compound forms a coordination complex where the cobalt(III) ion is surrounded by six ammonia ligands . This complex can interact with DNA or RNA, stabilizing the tertiary structure of the phosphate backbone . This interaction is crucial for the compound’s role in structural biology methods .

Pharmacokinetics

It is known that the compound is soluble in water and ammonia , which could influence its absorption and distribution in the body

Result of Action

This compound has been found to have a potent inhibitory effect on glucose-induced insulin secretion from pancreatic islets . In addition, it has been shown to have antimicrobial activities, with potent effects against different strains of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound begins to lose some of its ammine ligands upon heating, eventually producing a stronger oxidant . Moreover, the chloride ions in [Co(NH3)6]Cl3 can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding [Co(NH3)6]X3 derivative . These reactions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Hexaamminecobalt(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant papers on this compound have been analyzed to provide this comprehensive report .

Biochemical Analysis

Biochemical Properties

Hexaamminecobalt(III) chloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The interaction of this compound with these bacteria involves coordination with the ammonia ligands, which disrupts bacterial cell walls and inhibits their growth. Additionally, this compound has been investigated for its antineoplastic properties, where it interacts with tumor marker enzymes and drug-metabolizing enzymes, modulating oxidative stress-related parameters and providing protection against chemically induced carcinogenesis .

Cellular Effects

This compound influences various cellular processes and functions. In bacterial cells, the compound disrupts cell wall integrity, leading to cell lysis and death . In mammalian cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving mice, the compound demonstrated protective effects against diethylnitrosamine-induced hepatocarcinogenesis by modulating tumor marker enzymes and oxidative stress parameters . These effects highlight the potential of this compound in influencing cellular functions and combating diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s ammonia ligands coordinate with metal ions, disrupting the normal function of bacterial cell walls and leading to cell death . In cancer cells, this compound modulates enzyme activity and oxidative stress parameters, providing protection against carcinogenesis . These interactions at the molecular level are crucial for the compound’s antimicrobial and antineoplastic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antimicrobial and antineoplastic activities over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, the compound demonstrated dose-dependent protective effects against diethylnitrosamine-induced hepatocarcinogenesis At higher doses, this compound exhibited enhanced antineoplastic activity, while lower doses were less effective

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s coordination with metal ions and ammonia ligands plays a crucial role in its metabolic activity. In cancer cells, this compound modulates the activity of drug-metabolizing enzymes and oxidative stress parameters, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s antineoplastic properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s positive ions stabilize the tertiary structure of the phosphate backbone in DNA or RNA, facilitating its transport and distribution within cells . Additionally, this compound’s interactions with metal ions and ammonia ligands play a role in its localization and accumulation in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, in cancer cells, this compound localizes to the nucleus and mitochondria, where it modulates enzyme activity and oxidative stress parameters

Preparation Methods

Hexaamminecobalt(III) chloride can be synthesized through several methods:

Chemical Reactions Analysis

Hexaamminecobalt(III) chloride undergoes various chemical reactions:

Comparison with Similar Compounds

Hexaamminecobalt(III) chloride can be compared with other similar coordination compounds:

These comparisons highlight the unique stability and inertness of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

azane;cobalt(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGZYGSWFSYFI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3CoH18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline]
Record name Hexaminecobalt(III) trichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8199
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

10534-89-1
Record name Hexaamminecobalt trichloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991
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Record name HEXAAMINECOBALT TRICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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